

LPK-26 Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LPK-26 hydrochloride

Cat. No.: B1656044

[Get Quote](#)

An In-depth Examination of a Potent Kappa-Opioid Receptor Agonist with Low Dependence Potential

This technical guide provides a comprehensive overview of **LPK-26 hydrochloride**, a selective kappa-opioid receptor (KOR) agonist. **LPK-26 hydrochloride** has demonstrated potent antinociceptive effects with a significantly lower potential for physical dependence compared to traditional opioids, making it a compound of high interest for the development of novel analgesics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Data

LPK-26 hydrochloride is a derivative of ICI-199441 and an analog of the classic kappa agonist (-)U50,488H.^[1] Its chemical and physical properties are summarized below.

Property	Value	Reference(s)
CAS Number	492451-07-7	[1][2][3][4][5][6]
Molecular Weight	391.76 g/mol	[1][2][5]
Molecular Formula	C ₁₈ H ₂₄ Cl ₂ N ₂ O·HCl	[2][4][5]
Synonyms	2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(2-isopropyl)-2-(1-(3-pyrrolinyl))ethyl]acetamide hydrochloride	[1][2]

Mechanism of Action and Receptor Affinity

LPK-26 acts as a potent and selective agonist at the kappa-opioid receptor. Opioid receptors, including the kappa subtype, are G-protein coupled receptors (GPCRs).[4] The binding of an agonist like LPK-26 to the KOR initiates a conformational change in the receptor, leading to the activation of associated intracellular signaling pathways.

The primary signaling cascade involves the activation of heterotrimeric Gi/o proteins.[4] This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effectors. Key downstream events include the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, such as the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[7] These actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, which underlies the analgesic effects.

In addition to the canonical G-protein signaling, KOR activation can also engage the β-arrestin pathway, which is involved in receptor desensitization, internalization, and can also initiate distinct signaling cascades.[2][8] The balance between G-protein and β-arrestin signaling can influence the therapeutic and adverse effect profiles of KOR agonists.

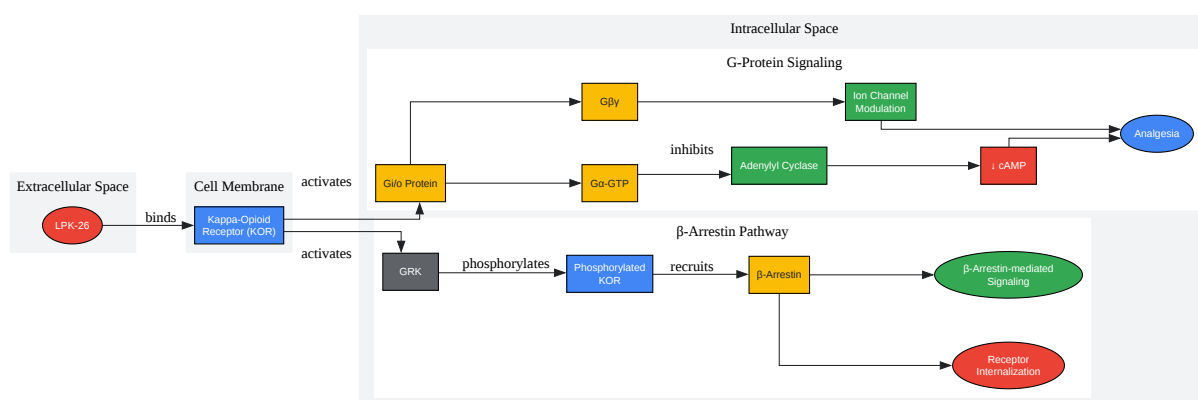
Receptor Binding Affinity and Functional Potency

Studies have demonstrated the high affinity and selectivity of LPK-26 for the kappa-opioid receptor. The following table summarizes key quantitative data regarding its receptor binding and functional activity.

Parameter	Value	Description	Reference(s)
Ki (κ -opioid receptor)	0.64 nM	Dissociation constant for binding to the kappa-opioid receptor, indicating high affinity.	[2] [3]
Ki (μ -opioid receptor)	1170 nM	Dissociation constant for binding to the mu-opioid receptor, indicating low affinity.	[2] [3]
Ki (δ -opioid receptor)	>10,000 nM	Dissociation constant for binding to the delta-opioid receptor, indicating very low affinity.	[2] [3]
EC ₅₀ ([³⁵ S]GTPyS binding)	0.0094 nM	Half maximal effective concentration for stimulating the binding of [³⁵ S]GTPyS to G-proteins.	[2] [3]
ED ₅₀ (Hot Plate Test, mice)	0.049 mg/kg	Half maximal effective dose for producing an antinociceptive effect in the hot plate test.	[2]
ED ₅₀ (Acetic Acid Writhing Test, mice)	0.0084 mg/kg	Half maximal effective dose for reducing the number of writhes in the acetic acid-induced writhing test.	[2]

Signaling Pathway

The signaling pathway initiated by LPK-26 binding to the kappa-opioid receptor is depicted below.



[Click to download full resolution via product page](#)

Caption: LPK-26 activates the KOR, leading to G-protein and β-arrestin signaling.

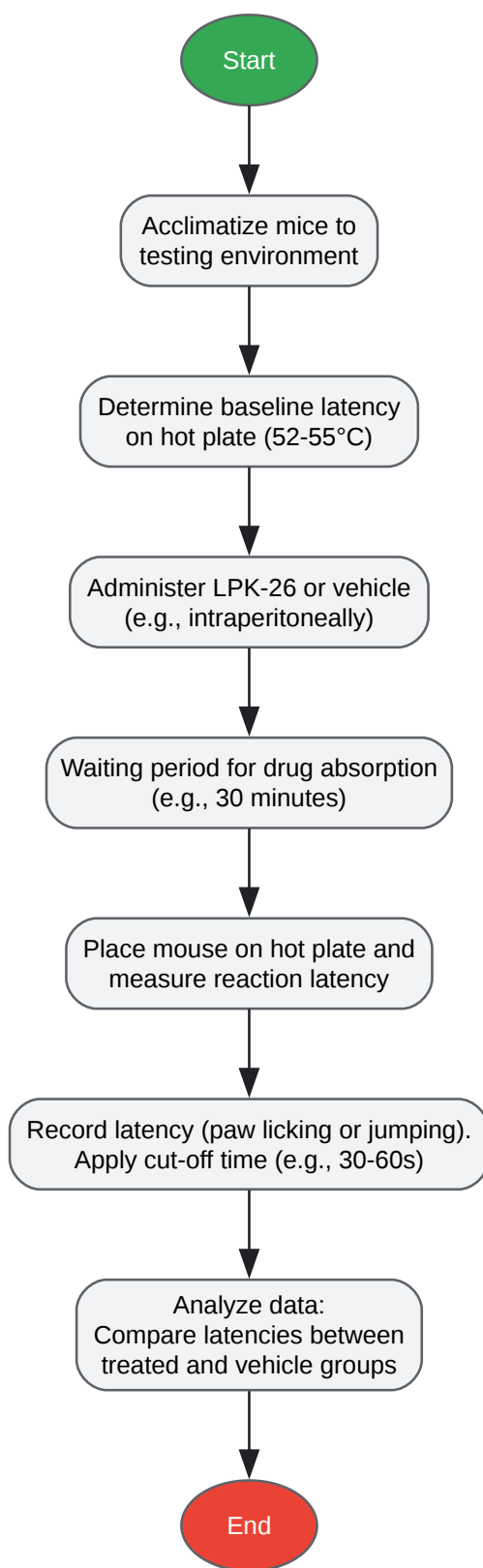
Experimental Protocols

Detailed methodologies for key in vivo analgesic and physical dependence assays are provided below.

Hot Plate Test for Antinociception

This test assesses the central antinociceptive activity of a compound by measuring the latency of a mouse to react to a thermal stimulus.

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for the hot plate antinociception assay.

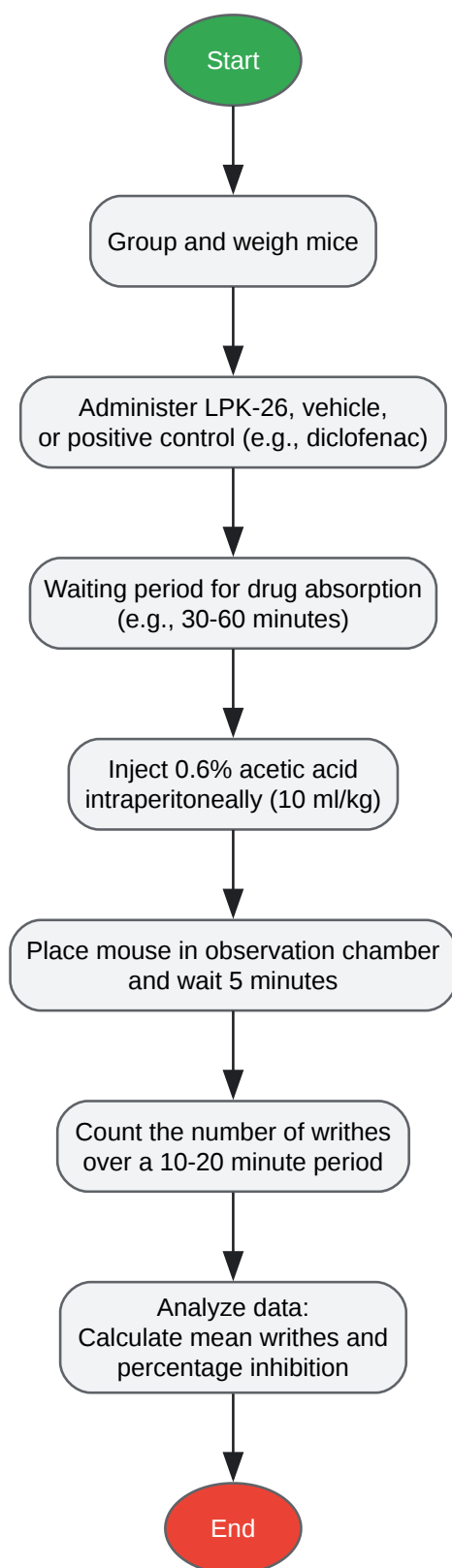
Detailed Methodology:

- **Animals:** Male ICR or C57BL/6 mice (20-25 g) are commonly used.
- **Apparatus:** A commercially available hot plate apparatus maintained at a constant temperature (e.g., $52 \pm 0.5^{\circ}\text{C}$ or $55 \pm 0.5^{\circ}\text{C}$).^[9]
- **Acclimatization:** Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.^[9]
- **Baseline Latency:** Gently place each mouse on the hot plate and start a stopwatch. The latency to the first sign of nociception (e.g., hind paw licking, flicking, or jumping) is recorded. A cut-off time (e.g., 30 or 60 seconds) should be established to prevent tissue damage.^[10]
- **Drug Administration:** Administer **LPK-26 hydrochloride** or vehicle control via the desired route (e.g., intraperitoneal or subcutaneous injection).
- **Testing:** At a predetermined time after drug administration (e.g., 30 minutes), place the mouse back on the hot plate and measure the reaction latency as described for the baseline.
- **Data Analysis:** The antinociceptive effect is typically expressed as the increase in latency compared to baseline or as a percentage of the maximum possible effect (%MPE), calculated as: $[(\text{post-drug latency} - \text{baseline latency}) / (\text{cut-off time} - \text{baseline latency})] \times 100$.

Acetic Acid-Induced Writhing Test

This assay evaluates peripheral analgesic activity by quantifying the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

Experimental Workflow:



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hot plate test [bio-protocol.org]
- 2. Investigation of the role of β arrestin2 in kappa opioid receptor modulation in a mouse model of pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. jneurosci.org [jneurosci.org]
- To cite this document: BenchChem. [LPK-26 Hydrochloride: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1656044#lpk-26-hydrochloride-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com